2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl-
Overview
Description
2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the hydroxyethyl and methyl groups in the structure of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- makes it a versatile compound with various applications in pharmaceuticals, organic synthesis, and as intermediates in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- can be achieved through several methods:
Direct Incorporation of the Carbonyl Group: This method involves the reaction of 1,2-diamines with carbon dioxide to form the imidazolidinone ring.
Diamination of Olefins: This method involves the reaction of olefins with diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidinone ring.
Industrial Production Methods: Industrial production of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
Scientific Research Applications
2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as heparanase and matrix metalloproteinase 9 (MMP-9), which are involved in the degradation of the extracellular matrix.
Molecular Targets: The primary molecular targets of this compound are the active sites of the enzymes it inhibits.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of various biological pathways, including those involved in cell proliferation, differentiation, and migration.
Comparison with Similar Compounds
2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylimidazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-3-8(4-5-9)6(7)10/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGLKPMKSWGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461522 | |
Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22455-69-2 | |
Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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